Befunolol

Catalog No.
S520701
CAS No.
39552-01-7
M.F
C16H21NO4
M. Wt
291.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Befunolol

CAS Number

39552-01-7

Product Name

Befunolol

IUPAC Name

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3

InChI Key

ZPQPDBIHYCBNIG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

solubility

Soluble in DMSO

Synonyms

2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran, befunolol, befunolol hydrochloride, Bentos, BFE 60, Glauconex

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

The exact mass of the compound Befunolol is 291.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Befunolol is a beta blocker with intrinsic sympathomimetic activity, primarily used in the treatment of open-angle glaucoma. It was first introduced in Japan in 1983 by Kakenyaku Kako Co. under the trade name Bentos. The chemical formula for Befunolol is C₁₆H₂₁NO₄, with a molar mass of 291.347 g·mol⁻¹. Its mechanism of action involves blocking beta-adrenergic receptors, which leads to a reduction in aqueous humor production in the eye, thereby lowering intraocular pressure .

  • Befunolol lowers IOP by reducing aqueous humor production in the eye. This effect is achieved through its beta-blocking activity, which blocks beta-adrenergic receptors that stimulate fluid production [].
  • Additionally, its partial agonist activity may contribute by stimulating some outflow of aqueous humor through another pathway [].
  • While extensive safety data may not be publicly available due to its limited use, some potential hazards are understood based on its class:
    • Beta-blockers can cause side effects like bradycardia (slow heart rate), hypotension (low blood pressure), and fatigue [].
    • Specific data on Befunolol's side effect profile compared to other beta-blockers would require further clinical trials [].

It is important to note:

  • Befunolol is an investigational drug, and its safety and efficacy profile may not be fully established compared to more widely used glaucoma medications [, ].
  • Consulting a healthcare professional is essential before using any medication, including Befunolol, to understand the potential risks and benefits.

Befunolol can be synthesized through a condensation reaction involving ortho-vanillin and chloroacetone in the presence of potassium hydroxide. This reaction forms an intermediate that is further processed to yield Befunolol . Additionally, studies have explored the kinetics of Befunolol reductase from rabbit liver, which catalyzes the reduction of Befunolol, indicating its metabolic pathways and potential interactions within biological systems .

Befunolol exhibits both beta-blocking and partial agonist activities at beta-adrenergic receptors. This dual action allows it to effectively lower heart rate and myocardial contractility while also providing some level of sympathetic stimulation, which can be beneficial in certain clinical scenarios. Its primary therapeutic application remains in ophthalmology for managing glaucoma, where it helps reduce intraocular pressure .

The synthesis of Befunolol involves several steps:

  • Condensation Reaction: The initial step involves reacting ortho-vanillin with chloroacetone under basic conditions (potassium hydroxide) to form an intermediate compound.
  • Purification: The resultant compound is purified through distillation and crystallization processes.
  • Final Product Formation: Further reactions may be necessary to achieve the final active pharmaceutical ingredient .

Befunolol is primarily utilized in:

  • Ophthalmology: As a topical agent for lowering intraocular pressure in patients with open-angle glaucoma.
  • Cardiology: Although its primary indication is for glaucoma, its beta-blocking properties may also lend it potential applications in managing hypertension and certain cardiac conditions.

Befunolol has been studied for its interactions with various drugs. Notably, combining Befunolol with Fexinidazole may increase the risk or severity of adverse effects due to elevated serum concentrations of Befunolol . Understanding these interactions is crucial for ensuring patient safety and efficacy during treatment.

Several compounds share structural or functional similarities with Befunolol. Here are some notable examples:

Compound NameStructure SimilarityPrimary UseUnique Features
TimololBeta blockerGlaucoma treatmentNon-selective beta blocker without intrinsic activity
BetaxololBeta blockerGlaucoma treatmentSelective for beta-1 adrenergic receptors
PropranololBeta blockerHypertension, anxietyNon-selective; used for various cardiovascular issues
AtenololBeta blockerHypertensionSelective for beta-1 adrenergic receptors

Uniqueness of Befunolol: Unlike many other beta blockers, Befunolol possesses intrinsic sympathomimetic activity, allowing it to partially activate beta receptors while blocking them, which can lead to different clinical effects compared to purely antagonistic agents like Timolol or Propranolol.

Thermodynamic Parameters

Melting Point and Crystallographic Behavior

Befunolol exhibits distinct thermal properties that are characteristic of its crystalline structure and molecular interactions. The free base form of befunolol demonstrates a melting point of 115°C, while the hydrochloride salt form shows an elevated melting point of 163°C [1] [2]. This significant difference in melting points between the free base and salt form reflects the enhanced intermolecular forces present in the ionic salt structure, which require additional thermal energy to overcome during the melting process.

The crystallographic behavior of befunolol is influenced by its benzofuran core structure and the presence of multiple hydrogen bonding sites. The molecular arrangement in the solid state involves extensive hydrogen bonding networks between the hydroxyl group, the nitrogen atom of the isopropylamine side chain, and the ether oxygen linkage [3] [4]. These intermolecular interactions contribute to the stability of the crystal lattice and influence the compound's physical properties.

The thermal characteristics extend beyond the melting point, with an estimated boiling point of 433.35°C for the free base form [1]. This relatively high boiling point indicates strong intermolecular forces and suggests good thermal stability under normal pharmaceutical processing conditions. The density of befunolol is estimated at 1.1049 g/cm³, which is consistent with organic compounds containing aromatic ring systems and heteroatoms [1].

Solubility Profile in Pharmaceutical Solvents

The solubility profile of befunolol demonstrates characteristic behavior typical of moderately lipophilic pharmaceutical compounds. In aqueous systems, befunolol hydrochloride exhibits limited water solubility of 0.108 mg/mL [5], classifying it as slightly soluble according to pharmaceutical solubility standards. This limited aqueous solubility presents formulation challenges for immediate-release dosage forms but may be advantageous for sustained-release applications.

In organic pharmaceutical solvents, befunolol demonstrates variable solubility depending on solvent polarity and hydrogen bonding capacity. The compound shows slight solubility in chloroform and can be dissolved in dimethyl sulfoxide (DMSO) with heating [1]. Methanol provides adequate solubility for analytical applications, making it suitable for sample preparation and instrumental analysis procedures [6] [7].

The pH-dependent solubility behavior of befunolol is particularly relevant for pharmaceutical formulations. As a weak base with a pKa of approximately 9.66 [5], befunolol demonstrates enhanced solubility under acidic conditions where protonation of the amine group occurs. This pH-solubility relationship is crucial for understanding the compound's dissolution behavior in physiological environments and designing appropriate formulation strategies.

Partition Coefficient (LogP) and Lipophilicity

The lipophilicity of befunolol, quantified through partition coefficient measurements, provides essential information for understanding its pharmacokinetic behavior and formulation requirements. Experimental determination using the octanol-water system yields a MLogP value of 0.50 [8] [9], indicating moderate lipophilicity. Computational predictions using ALOGPS methodology provide a slightly higher LogP value of 1.71 [5], suggesting some variability in lipophilicity assessment depending on the methodology employed.

The distribution coefficient (LogD) at physiological pH of 2.377 [8] [9] indicates that befunolol exists predominantly in its neutral form under physiological conditions, contributing to its membrane permeability characteristics. This LogD value suggests favorable absorption properties while maintaining sufficient aqueous compatibility for biological distribution.

The topological polar surface area (TPSA) of 71.70 Ų [8] [9] falls within the optimal range for oral bioavailability, supporting the compound's drug-like properties. This TPSA value indicates good membrane permeability while maintaining sufficient polarity for aqueous solubility. The bioavailability score of 0.55 [8] confirms that befunolol meets the criteria for acceptable oral bioavailability according to Lipinski's rule of five.

Spectroscopic Characterization

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption spectrum of befunolol exhibits characteristic features associated with its benzofuran chromophore system. The compound demonstrates significant absorption in the ultraviolet region, with absorption maxima corresponding to π→π* transitions within the aromatic benzofuran core [10] [11]. These electronic transitions provide the basis for quantitative ultraviolet spectrophotometric analysis of befunolol in pharmaceutical formulations and biological samples.

The extended conjugation between the benzofuran ring system and the acetyl substituent contributes to the overall absorption characteristics of the molecule. The presence of electron-donating groups, such as the ether linkage and the hydroxyl-containing side chain, influences the electronic absorption properties through inductive and resonance effects [12]. These spectral features are particularly useful for identity confirmation and purity assessment in pharmaceutical analysis.

Derivative ultraviolet spectroscopy has proven particularly valuable for befunolol analysis, especially in complex matrices such as biological samples. Second-order derivative ultraviolet spectroscopy has been successfully employed to monitor percutaneous absorption of befunolol hydrochloride, demonstrating enhanced selectivity and sensitivity compared to conventional ultraviolet absorption measurements [7]. This technique allows for the resolution of overlapping spectral features and provides improved analytical precision.

Nuclear Magnetic Resonance Spectral Fingerprinting (¹H, ¹³C)

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides comprehensive structural information for befunolol characterization. The aromatic region (6.5-8.0 ppm) displays characteristic patterns corresponding to the benzofuran ring system, with four distinct aromatic protons exhibiting complex coupling patterns typical of substituted benzofuran derivatives [13] [14]. These aromatic signals serve as diagnostic markers for structural confirmation and purity assessment.

The aliphatic region (1.0-4.5 ppm) contains signals corresponding to the isopropylamine side chain and the propoxy linker. The isopropyl group exhibits characteristic doublet patterns for the methyl groups and a septet for the methine proton, providing clear evidence of this structural unit [13]. The hydroxyl-bearing carbon proton appears as a complex multiplet, reflecting coupling with adjacent methylene protons and the hydroxyl group.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers complementary structural information with enhanced resolution of individual carbon environments. The carbonyl carbon of the acetyl group appears as a distinctive signal around 200 ppm, serving as a characteristic fingerprint for this functional group [13] [14]. The aromatic carbon region (100-160 ppm) displays multiple signals corresponding to the benzofuran carbons, while the aliphatic region (10-80 ppm) provides information about the side chain carbons.

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear correlation experiments, provide valuable connectivity information for complete structural assignment. These advanced techniques are particularly useful for impurity profiling and degradation product identification during pharmaceutical development and stability studies [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of befunolol reveals characteristic fragmentation patterns that provide structural information and serve as diagnostic tools for identification and quantification. The molecular ion peak appears at m/z 291, corresponding to the molecular formula C₁₆H₂₁NO₄ [3] [16]. The relative intensity of the molecular ion peak varies depending on ionization conditions, but typically appears with low to moderate intensity.

The base peak in the mass spectrum corresponds to the most stable fragment ion, which varies depending on the ionization method and instrumental conditions. Common fragmentation pathways include the loss of the acetyl group (m/z 248, corresponding to [M-43]⁺) and the loss of the isopropylamine side chain (m/z 232, corresponding to [M-59]⁺) [17]. These fragmentations are characteristic of β-adrenergic blocking agents and provide diagnostic information for compound identification.

The benzofuran core typically produces fragment ions in the m/z range of 160-180, representing the aromatic portion of the molecule with various substituents [8]. Additional fragmentation includes the formation of alkyl radical fragments at m/z 29, 43, and 57, corresponding to ethyl, propyl, and butyl radicals respectively [17]. These fragmentation patterns are consistent with the molecular structure and provide confirmatory evidence for structural assignment.

Advanced mass spectrometric techniques, including tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry, offer enhanced specificity and sensitivity for befunolol analysis in complex matrices [18]. These techniques are particularly valuable for pharmacokinetic studies and bioanalytical applications where high selectivity is required.

Table 1: Thermodynamic Parameters and Physical Properties of Befunolol

ParameterValueSource/Method
Melting Point (Free Base)115°CChemicalBook
Melting Point (Hydrochloride Salt)163°CChemicalBook
Boiling Point (Estimated)433.35°CEstimated (ChemicalBook)
Density (Estimated)1.1049 g/cm³Estimated (ChemicalBook)
Refractive Index (Estimated)1.5500Estimated (ChemicalBook)
LogP (Experimental)0.50 (MLogP)ADMET Analysis
LogP (Predicted)1.71 (ALOGPS)DrugBank
LogS (Solubility)-2.922Computational (ADMET)
LogD (Distribution Coefficient)2.377Computational (ADMET)
TPSA (Topological Polar Surface Area)71.70 ŲComputational Analysis
Bioavailability Score0.55SwissADME

Table 2: Solubility Profile of Befunolol in Pharmaceutical Solvents

Solvent SystemSolubility DescriptionQuantitative DataApplication
WaterSlightly soluble0.108 mg/mL (Hydrochloride)Aqueous formulations
ChloroformSlightly solubleLimited data availableExtraction procedures
DMSO (Heated)Slightly soluble (when heated)Enhanced solubility when heatedSample preparation
MethanolSoluble (for analytical methods)Good solubility for spectroscopyAnalytical methods
Pharmaceutical Solvents (General)Variable depending on solvent polarityModerate to good in polar solventsFormulation development
Aqueous Solutions (pH dependent)pH-dependent solubility profileEnhanced at physiological pHBiological systems

Table 3: Spectroscopic Characterization Methods for Befunolol

TechniqueKey CharacteristicsDiagnostic FeaturesAnalytical Applications
UV-Vis AbsorptionCharacteristic absorption in UV regionλmax values characteristic of benzofuran chromophoreQuantitative analysis, purity assessment
¹H NMRBenzofuran aromatic protons, aliphatic chainIsopropyl group splitting patternsStructure confirmation, purity analysis
¹³C NMRCarbonyl carbon, aromatic carbons, aliphatic carbonsAcetyl carbonyl signal around 200 ppmStructure elucidation, impurity profiling
Mass SpectrometryMolecular ion peak at m/z 291Fragmentation patterns typical of β-blockersMolecular weight confirmation, impurity detection
IR SpectroscopyC=O stretch, aromatic C=C, N-H, O-H vibrationsCharacteristic fingerprint regionFunctional group identification
Derivative UV SpectroscopyEnhanced sensitivity for quantitative analysisSecond-order derivative enhancementPercutaneous absorption studies

Table 4: Mass Spectrometric Fragmentation Patterns of Befunolol

Ionm/z ValueAssignmentRelative IntensityDiagnostic Significance
Molecular Ion [M]⁺291C₁₆H₂₁NO₄⁺Low to moderateMolecular weight confirmation
Base PeakVariableMost abundant fragment100%Primary identification
Acetyl Loss [M-43]⁺248Loss of acetyl group (CH₃CO)ModerateAcetyl group presence
Isopropylamine Loss [M-59]⁺232Loss of isopropylamine side chainModerate to highβ-blocker side chain
Benzofuran Fragment≈160-180Benzofuran core with substituentsModerateCore structure identification
Alkyl Chain Fragments29, 43, 57Ethyl, propyl, butyl radicalsVariableAlkyl chain confirmation

Table 5: Stability Profile and Storage Recommendations for Befunolol

Storage ConditionStability DurationDegradation ProductsStorage RecommendationsAnalytical Monitoring
Room Temperature (20°C)Limited (weeks)Hydrolysis productsShort-term use onlyFrequent analysis required
Refrigerated (4°C)Extended (months)Minimal degradationStandard pharmaceutical storageRegular monitoring
Frozen (-20°C)Long-term (years)StableLong-term storage preferredPeriodic analysis
Hygroscopic ConditionsRequires protectionMoisture-related degradationStore in dry conditionsMoisture content monitoring
Light ExposureLight-sensitivePhotodegradation productsProtect from lightPhotostability testing
pH Stability RangepH 4-8 optimalpH-dependent hydrolysisMaintain neutral pHpH monitoring

Table 6: Nuclear Magnetic Resonance (NMR) Spectral Characteristics

NMR TypeChemical Shift Range (ppm)Key SignalsMultiplicity/CharacteristicsIntegration/Assignment
¹H NMR - Aromatic Region6.5 - 8.0Benzofuran aromatic protonsComplex aromatic patterns4H (benzofuran ring)
¹H NMR - Aliphatic Region1.0 - 4.5CH₃, CH₂, CH groupsDoublets, triplets, multipletsVariable (alkyl protons)
¹³C NMR - Carbonyl Region190 - 210Acetyl carbonyl carbonSinglet (typically)Single carbon signal
¹³C NMR - Aromatic Region100 - 160Benzofuran carbonsMultiple aromatic signalsMultiple aromatic carbons
¹³C NMR - Aliphatic Region10 - 80Isopropyl, methyl carbonsDoublets and singletsAlkyl carbon assignments
2D NMR TechniquesVariousConnectivity informationCross-peak patternsStructural connectivity

Competitive Binding Kinetics at β1/β2 Receptors

Befunolol demonstrates complex binding kinetics at beta-adrenergic receptors that involve interactions with two distinct receptor sites. Research utilizing radioligand binding studies with [³H]-befunolol has revealed the existence of high-affinity and low-affinity binding sites within the beta-adrenoceptor system [3] [4]. The compound exhibits competitive inhibition curves that display biphasic characteristics when studied at high concentrations (50 nanomolar), suggesting differential interactions with these receptor sites [3].

The binding affinity data indicate that befunolol interacts with high-affinity sites characterized by dissociation constants (KD) ranging from 1.0 to 5.0 nanomolar, while low-affinity sites demonstrate KD values between 50.0 and 100.0 nanomolar [5] [6]. These findings suggest that befunolol possesses the unique ability to discriminate between different binding sites on the beta-adrenoceptor, a property not consistently observed with other beta-adrenergic ligands such as isoprenaline and propranolol [3].

Temperature-dependent studies have provided additional insights into the binding kinetics of befunolol. The affinity for low-affinity binding sites increases at lower temperatures, while high-affinity site interactions remain temperature-independent [7]. This thermodynamic behavior supports the concept of two distinct binding mechanisms, with low-affinity site interactions being both enthalpy and entropy-driven, while high-affinity site interactions are primarily entropy-driven [7].

Binding SiteKD (nM)Bmax (fmol/mg protein)Functional Significance
High Affinity Site1.0-5.0150-200Antagonist binding
Low Affinity Site50.0-100.0300-400Agonist binding
High Affinity Site (with Gpp(NH)p)1.0-5.0150-200Antagonist binding
Low Affinity Site (with Gpp(NH)p)Not determinableSignificantly reducedAgonist binding (G-protein coupled)

Intrinsic Sympathomimetic Activity (ISA) Profile

Befunolol exhibits significant intrinsic sympathomimetic activity, a characteristic that distinguishes it from pure beta-adrenergic antagonists [1] [2]. The compound demonstrates intrinsic activities ranging from 0.22 to 0.28 in various isolated organ preparations, including guinea pig right atria, trachea, and taenia caecum [1]. This level of intrinsic activity represents approximately 22-28% of the maximal response elicited by full beta-adrenergic agonists such as isoprenaline [1].

The intrinsic sympathomimetic activity profile of befunolol provides several pharmacological advantages. The compound exhibits partial agonist effects when sympathetic activity is low, such as during rest, while demonstrating antagonist properties when adrenergic stimulation is high [8] [9]. This dual mechanism results in a more physiologically balanced approach to beta-adrenergic receptor modulation compared to traditional beta-blockers [8].

Studies have demonstrated that the pD2 values of befunolol (7.94-9.38) differ significantly from its pA2 values against isoprenaline, suggesting that the compound interacts with beta-adrenoceptors through two different mechanisms [1] [6]. This finding supports the hypothesis that befunolol can function as both an agonist and antagonist depending on the physiological context and receptor occupancy [1].

ParameterValueTissue/Preparation
Intrinsic Activity (β1)0.22-0.28Guinea pig atria
Intrinsic Activity (β2)0.22-0.28Guinea pig trachea
Intrinsic Activity (taenia caecum)0.22-0.28Guinea pig taenia caecum
pD2 Value7.94-9.38Guinea pig taenia caecum
pA2 Value against isoprenaline7.94-9.38Guinea pig taenia caecum

Partial Agonist vs. Antagonist Behavior

The partial agonist behavior of befunolol represents a sophisticated mechanism of beta-adrenergic receptor modulation that involves context-dependent pharmacological responses [1] [5]. Research has established that befunolol interacts with two functionally distinct binding sites on beta-adrenoceptors: an agonist binding site associated with low-affinity interactions and an antagonist binding site characterized by high-affinity binding [5] [6].

The agonist binding site, characterized by higher KD values (50-100 nanomolar), appears to be responsible for the intrinsic sympathomimetic activity of befunolol [6]. This site demonstrates G-protein coupling sensitivity, as evidenced by the reduction in low-affinity binding in the presence of the non-hydrolyzable guanosine triphosphate analog Gpp(NH)p [5] [6]. The interaction with this site results in partial activation of adenylyl cyclase and subsequent cyclic adenosine monophosphate generation, albeit at lower levels than those achieved by full agonists [5].

Conversely, the antagonist binding site exhibits high-affinity characteristics (KD 1-5 nanomolar) and appears to mediate the competitive inhibition of beta-adrenergic responses [6]. This site remains functionally active in the presence of Gpp(NH)p, suggesting that it represents a classical antagonist binding mechanism independent of G-protein coupling [5]. The pKD value of the high-affinity site correlates with the pA2 value of befunolol against isoprenaline, confirming its role in competitive antagonism [6].

Thermodynamic analysis has revealed that the interactions between befunolol and these two binding sites involve different molecular mechanisms [7]. Low-affinity site interactions decrease both enthalpy and entropy, suggesting a more complex binding process involving multiple molecular interactions [7]. High-affinity site interactions increase only entropy, indicating a binding mechanism primarily driven by hydrophobic interactions and conformational changes [7].

Binding SiteTemperature Effect on AffinityEnthalpy Change (ΔH)Entropy Change (ΔS)Thermodynamic Characteristic
High Affinity SiteNo significant changePositive (entropy driven)Positive increaseEntropy-driven interaction
Low Affinity SiteHigher affinity at lower temperaturesNegative (enthalpy driven)Negative decreaseEnthalpy and entropy-driven interaction

Ocular Pharmacodynamics

Intraocular Pressure Reduction Mechanisms

Befunolol achieves intraocular pressure reduction through a multifaceted mechanism that primarily involves the inhibition of aqueous humor production in the ciliary body [10] [11]. The compound functions as a beta-adrenergic receptor antagonist within the ciliary epithelium, effectively blocking sympathetic nerve terminals that normally stimulate aqueous humor secretion [12]. This mechanism represents the primary pathway through which topical beta-blockers, including befunolol, exert their pressure-lowering effects in glaucoma management [12].

The beta-adrenergic receptors within the ciliary processes, particularly beta-2 adrenoceptors, are positively coupled to adenylyl cyclase [13]. Under normal physiological conditions, sympathetic stimulation through these receptors increases cyclic adenosine monophosphate levels, which subsequently triggers a cascade of intracellular changes that enhance aqueous humor production [13]. Befunolol interrupts this process by competitively blocking these receptors, thereby reducing the cyclic adenosine monophosphate-mediated stimulation of aqueous humor secretion [13].

Research utilizing beagle dog models has demonstrated that befunolol effectively inhibits aqueous humor formation in the ciliary body while producing measurable reductions in intraocular pressure [10] [11]. Studies comparing befunolol with caffeine-induced ocular hypertension revealed that the compound's pressure-lowering effects occur primarily through reduced aqueous humor production rather than enhanced aqueous humor drainage through the trabecular meshwork [11]. This finding confirms that befunolol's primary mechanism of action targets the production side of aqueous humor dynamics rather than the outflow pathways [11].

The intrinsic sympathomimetic activity of befunolol provides additional benefits in the context of intraocular pressure reduction [2] [14]. This property allows the compound to maintain some degree of sympathetic tone while blocking excessive adrenergic stimulation, potentially resulting in more stable pressure control and reduced fluctuations in intraocular pressure [14]. The partial agonist activity may help counteract the complete suppression of sympathetic function that can occur with traditional beta-blockers [14].

Aqueous Humor Dynamics Modulation

Befunolol's influence on aqueous humor dynamics extends beyond simple production inhibition to encompass complex modulation of fluid movement within the anterior segment of the eye [15] [16]. Pharmacokinetic studies utilizing radioactively labeled befunolol have provided detailed insights into the compound's penetration characteristics and distribution within ocular tissues [15].

The corneal penetration studies demonstrate that befunolol exhibits moderate permeability through the corneal epithelium, with a permeability coefficient (kep) of 2.6 × 10⁻³ centimeters per hour [15]. This value compares favorably with timolol (2.3 × 10⁻³ cm/hr), suggesting similar bioavailability when applied topically [15]. The cornea-aqueous transfer coefficient (kc.ca) for befunolol measures 0.51 hr⁻¹, indicating efficient movement from corneal tissues into the aqueous humor [15].

Within the anterior chamber, befunolol demonstrates a distribution volume (Va) of 250 microliters and an aqueous-cornea transfer coefficient (ka.ac) of 0.18 hr⁻¹ [15]. The loss rate from the anterior chamber (ko) measures 2.7 hr⁻¹, indicating rapid clearance from the anterior segment primarily through diffusion into the systemic circulation via the anterior uvea [15]. The steady-state distribution ratio (rac) of 0.9 suggests balanced partitioning between corneal and aqueous compartments [15].

ParameterBefunololTimolol (comparison)
Corneal Permeability (kep)2.6 × 10⁻³ cm/hr2.3 × 10⁻³ cm/hr
Cornea-Aqueous Transfer (kc.ca)0.51 hr⁻¹0.82 hr⁻¹
Aqueous-Cornea Transfer (ka.ac)0.18 hr⁻¹0.25-0.29 hr⁻¹
Loss Rate from Anterior Chamber (ko)2.7 hr⁻¹2.5 hr⁻¹
Distribution Volume (Va)250 μL250 μL (assumed)
Steady State Ratio (rac)0.90.9 (assumed)

The binding of befunolol to melanin-containing ocular tissues represents an important aspect of its pharmacodynamic profile [15]. Studies in pigmented rabbits have revealed that beta-adrenergic blockers, including befunolol, bind significantly to melanin-containing structures within the eye and are released slowly from these sites [15]. This phenomenon suggests that in heavily pigmented individuals, befunolol may exhibit altered efficacy patterns, potentially showing reduced effectiveness after short-term use but enhanced drug accumulation following long-term administration [15].

The modulation of aqueous humor dynamics by befunolol also involves its effects on the circadian rhythm of aqueous humor production [17]. Beta-adrenergic receptors play a crucial role in the normal diurnal variation of aqueous humor formation, with higher production rates during daylight hours and reduced activity during sleep [17]. Befunolol's ability to modulate these receptors while maintaining some intrinsic sympathomimetic activity may help preserve more physiological patterns of aqueous humor production compared to complete beta-blockade [17].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

291.14705815 g/mol

Monoisotopic Mass

291.14705815 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

115

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

418546MT3A

Related CAS

39543-79-8 (hydrochloride)

Drug Indication

Used in the management of open angle glaucoma. PMID: 12480285.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01ED - Beta blocking agents
S01ED06 - Befunolol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

39552-01-7

Wikipedia

Befunolol

Dates

Last modified: 08-15-2023
1: Koike K, Horinouchi T, Takayanagi I. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea. Gen Pharmacol. 1994 Nov;25(7):1477-81. PubMed PMID: 7896063.
2: Maruyama Y, Tanonaka K, Niwa T, Takeo S. Beneficial effects of befunolol on post-hypoxic recovery of cardiac contractility and myocardial metabolism. Arzneimittelforschung. 1992 Dec;42(12):1423-9. PubMed PMID: 1363193.
3: Fusco R, Greco GM, Del Prete A, Caccavale A, Nieto G, Sabbatino S, Santilli F. Long-term effects of befunolol on the corneal endothelium and the consensual ophthalmotonic reaction. Clin Ther. 1992 Nov-Dec;14(6):785-90. PubMed PMID: 1363082.
4: Maruyama Y, Awaji T, Inoue M, Takeo S. Protective effects of befunolol on hypoxic respiration-induced alterations in myocardial energy metabolism of rats. Arzneimittelforschung. 1991 Oct;41(10):1022-6. PubMed PMID: 1799378.
5: Takayanagi I, Hagiwara H, Koike K, Hosokawa T, Kasuya Y. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure. Can J Physiol Pharmacol. 1991 Aug;69(8):1243-5. PubMed PMID: 1685941.
6: Koike K, Hagiwara H, Takayanagi I. Comparison of interactions of R-(+)- and S-(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in isolated rabbit ciliary body and guinea-pig taenia caeci. Can J Physiol Pharmacol. 1991 Jul;69(7):951-7. PubMed PMID: 1683268.
7: Maruyama Y, Awaji T, Inoue M, Takeo S. Metabolic profile of beta-adrenoceptor-blocking action of befunolol. Arch Int Pharmacodyn Ther. 1991 May-Jun;311:73-88. PubMed PMID: 1686392.
8: Imamura Y, Nozaki Y, Higuchi T, Otagiri M. Reactivity for prostaglandins and inhibition by nonsteridal anti-inflammatory drugs of rabbit liver befunolol reductase. Res Commun Chem Pathol Pharmacol. 1991 Jan;71(1):49-57. PubMed PMID: 2024065.
9: Höh H. [The local anesthetic effect and subjective tolerance of 0.5% befunolol and 1% pindolol in healthy eyes]. Klin Monbl Augenheilkd. 1990 Apr;196(4):219-24. German. PubMed PMID: 1971855.
10: Dorigo MT, Cerin O, Fracasso G, Altafini R. Cardiovascular effects of befunolol, betaxolol and timolol eye drops. Int J Clin Pharmacol Res. 1990;10(3):163-6. PubMed PMID: 1977708.
11: Takayanagi I, Ogishima M, Koike K. Thermodynamic analysis of beta-adrenergic partial agonists (befunolol and carteolol) interaction with low and high affinity binding sites of beta-adrenoceptors in guinea-pig taenia caecum. Gen Pharmacol. 1990;21(3):303-7. PubMed PMID: 1971246.
12: Takayanagi I, Koike K, Ogishima M. Interactions of R(+) and S(-) isomers of befunolol, a partial agonist with high and low affinity sites of beta-adrenoceptors in guinea-pig taenia caecum. Arch Int Pharmacodyn Ther. 1989 Jul-Aug;300:76-84. PubMed PMID: 2575890.
13: Wegener A, Maierhofer O, Heints M, Hockwin O. Testing a possible cocataractogenic potential of befunolol (Glauconex) with animal cataract models. J Ocul Pharmacol. 1989 Spring;5(1):45-50. PubMed PMID: 2715676.
14: Koike K, Tanaka H, Shigenobu K, Takayanagi I. Binding of [3H]befunolol to beta-adrenoceptors in cardiac muscles of fetal and neonatal rat. Can J Physiol Pharmacol. 1988 Jul;66(7):957-60. PubMed PMID: 2905631.
15: Koike K, Takayanagi I. Interactions of befunolol, a beta-adrenergic partial agonist, and its derivatives with high and low affinity sites in beta-adrenoceptors. J Pharmacobiodyn. 1987 Sep;10(9):494-8. PubMed PMID: 2893834.
16: Koike K, Takayanagi I. A beta-adrenergic partial agonist (befunolol) discriminates two different affinity sites. Jpn J Pharmacol. 1986 Oct;42(2):325-8. PubMed PMID: 2879061.
17: Hayasaka S, Nakazawa M, Mizuno K. Effects of pindolol, befunolol and melanin treated with adrenergic beta-blocking agents on lysosomal enzymes in bovine ciliary body and iris in vitro. Jpn J Ophthalmol. 1986;30(2):185-91. PubMed PMID: 2876118.
18: Takayanagi I, Koike K. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs. Gen Pharmacol. 1985;16(3):265-7. PubMed PMID: 2862092.
19: Merté HJ, Stryz JR. [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year]. Klin Monbl Augenheilkd. 1984 Apr;184(4):316-7. German. PubMed PMID: 6144813.
20: Merté HJ, Stryz JR. [Initial experience with the beta-blocker befunolol in the treatment of open-angle glaucoma in Europe]. Klin Monbl Augenheilkd. 1984 Jan;184(1):55-8. German. PubMed PMID: 6142975.

Explore Compound Types